molecular formula C12H14N2O B8748164 2,4-Dimethyl-4,5-dihydro[3,4'-bipyridin]-6(1H)-one CAS No. 89733-49-3

2,4-Dimethyl-4,5-dihydro[3,4'-bipyridin]-6(1H)-one

Cat. No. B8748164
CAS RN: 89733-49-3
M. Wt: 202.25 g/mol
InChI Key: QYNYDSGSCUAAEI-UHFFFAOYSA-N
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Patent
US04431651

Procedure details

The same compound was prepared by the following procedure: Into a solution containing 81 g of 4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile dissolved in 250 ml of absolute ethanol was bubbled hydrogen chloride gas at ambient temperature with no cooling. After about 1 hour, a white solid began to crystallize. The reaction vessel was then stoppered and allowed to stand overnight at room temperature. The reaction mixture was evaporated to dryness in vacuo and the residue was dissolved in a small amount of water. The aqueous solution was made alkaline with concentrated ammonia hydroxide and the mixture was extracted with ethyl acetate. The ethyl acetate solution was dried over anhydrous magnesium sulfate, the mixture filtered and the filtrate evaporated in vacuo. The residue was slurried with acetonitrile and the solid, 5.4 g, was collected. This solid was combined with the product obtained as described in the immediately preceding paragraph along with the product obtained hereinbelow in Example C-3 and the combined material was recrystallized from about 250 ml of acetonitrile to yield 9.9 g of 3,4-dihydro-4,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 186°-188° C.
Name
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH:5]([CH3:9])[CH2:6][C:7]#[N:8])(=O)[CH3:2].C([OH:18])C>>[CH3:9][CH:5]1[C:4]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[C:1]([CH3:2])[NH:8][C:7](=[O:18])[CH2:6]1

Inputs

Step One
Name
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
Quantity
81 g
Type
reactant
Smiles
C(C)(=O)C(C(CC#N)C)C1=CC=NC=C1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same compound was prepared by the following procedure
CUSTOM
Type
CUSTOM
Details
was bubbled hydrogen chloride gas at ambient temperature with no cooling
CUSTOM
Type
CUSTOM
Details
to crystallize
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a small amount of water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid, 5.4 g, was collected
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
the combined material was recrystallized from about 250 ml of acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CC(NC(=C1C1=CC=NC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.